OC000459 is a potent, selective, and orally active antagonist of the D prostanoid receptor 2 (DP2), also known as chemoattractant receptor-homologous molecule expressed on T helper 2 (Th2) cells (CRTH2) [, , ]. This receptor is primarily found on Th2 lymphocytes, eosinophils, and basophils []. It plays a crucial role in mediating the recruitment and activation of these cell types in response to prostaglandin D2 (PGD2) []. OC000459 has been investigated for its potential therapeutic applications in various inflammatory conditions, particularly those associated with Th2-mediated immune responses.
OC000459, also known as a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells, is primarily investigated for its therapeutic potential in treating asthma and allergic conditions. This compound is designed to inhibit the action of prostaglandin D2, which plays a significant role in the inflammatory processes associated with asthma and other allergic diseases.
OC000459 is classified as an indole-acetic acid derivative. It was developed for its ability to selectively block the activity of prostaglandin D2 at the CRTH2 receptor, which is implicated in various allergic and inflammatory responses. The compound has been subjected to multiple clinical trials to assess its efficacy and safety profile in patients with moderate persistent asthma and other allergic conditions .
The synthesis of OC000459 involves several key steps typical for indole-acetic acid derivatives. While specific synthetic pathways are proprietary, the general approach includes:
Technical details regarding the exact reagents and conditions used in these reactions are often closely guarded by pharmaceutical companies but typically involve standard organic synthesis techniques.
OC000459 has a complex molecular structure characterized by the following features:
The three-dimensional arrangement of atoms in OC000459 allows it to effectively bind to its target receptor, facilitating its antagonistic action against prostaglandin D2.
OC000459 participates in several chemical reactions that are relevant to its function:
These reactions are critical for understanding both the efficacy and safety profile of OC000459 as they influence its pharmacokinetics and pharmacodynamics.
The mechanism of action of OC000459 is centered on its role as a CRTH2 antagonist:
Clinical studies have demonstrated that OC000459 can lead to significant improvements in pulmonary function and quality of life for individuals suffering from asthma .
OC000459 exhibits several notable physical and chemical properties:
These properties are crucial for developing effective delivery systems and ensuring therapeutic efficacy.
OC000459 has significant scientific applications primarily in:
OC000459 (chemical name: (5-Fluoro-2-methyl-3-quinolin-2-ylmethylindo-1-yl)-acetic acid) is a potent and selective antagonist of the DP2/CRTH2 receptor, a G-protein coupled receptor (GPCR) that serves as the primary signaling receptor for prostaglandin D₂ (PGD₂). Binding studies utilizing radiolabeled [³H]PGD₂ have demonstrated OC000459's high-affinity interaction with human recombinant DP2 receptors expressed in CHO-K1 cell membranes. The compound displaces [³H]PGD₂ with an inhibitory constant (Ki) of 13 nM, indicating strong competitive binding at the orthosteric site [8]. In native human Th2 lymphocyte membranes, OC000459 exhibits even greater potency, achieving a Ki of 4 nM [8]. This binding is reversible and non-competitive, suggesting allosteric modulation or complex binding kinetics distinct from simple competition with PGD₂ [9].
Scintillation proximity assays (SPA) employing wheat germ agglutinin (WGA)-coated PVT beads have quantified OC000459's binding parameters. These assays confirmed that OC000459 binding is highly specific to DP2, with no significant cross-reactivity observed at other prostanoid receptors (DP1, EP1-4, FP, IP, TP) even at concentrations exceeding 10 μM [8]. Selectivity profiling against a panel of 340+ enzymes and receptors (including cyclooxygenase isoforms) further confirmed OC000459's specificity, with >1000-fold selectivity over DP1 and no appreciable activity at unrelated targets [9].
Table 1: Binding Affinity of OC000459 at DP2/CRTH2 Receptors
Receptor Source | Assay System | Ki (nM) | Binding Characteristics |
---|---|---|---|
Human Recombinant (CHO-K1) | [³H]PGD₂ displacement | 13 ± 2 | High-affinity, reversible |
Human Native (Th2 Membranes) | [³H]PGD₂ displacement | 4 ± 1 | High-affinity, reversible |
Rat Recombinant | [³H]PGD₂ displacement | 3 ± 0.5 | Higher affinity vs. human |
OC000459 exhibits significant species-dependent binding variations. Rat recombinant DP2 receptors display higher affinity (Ki = 3 nM) compared to human receptors [8]. This enhanced rodent affinity translates directly to functional assays, where OC000459 demonstrates greater potency in rat eosinophil emigration models than in corresponding human cellular systems. Conversely, evaluation in mouse, rat, and rabbit cellular systems proves challenging due to the absence of functional responses to DP2 agonists in these species under standard experimental conditions [9]. Functional agonist responses are detectable in guinea pig and dog DP2 receptors, where OC000459 effectively blocks DP2-mediated eosinophil shape change. The guinea pig model demonstrates particularly robust responses, enabling assessment of bone marrow eosinophil emigration inhibition [9]. These interspecies variations necessitate careful extrapolation of preclinical efficacy data to human therapeutic applications, emphasizing the importance of human cell-based assays in the compound's pharmacological profiling.
OC000459 functions as a potent functional antagonist of DP2 receptor signaling pathways. In CHO cells stably transfected with human recombinant DP2, OC000459 antagonizes PGD₂-induced intracellular calcium ([Ca²⁺]i) mobilization with an IC50 of 28 nM [8]. This inhibition is concentration-dependent and surmountable, consistent with competitive antagonism at the receptor level. Whole blood assays provide physiologically relevant confirmation, where OC000459 inhibits PGD₂-induced eosinophil shape change (a [Ca²⁺]i-dependent process) with a pKB (negative logarithm of the dissociation constant) of 7.5, corresponding to low nanomolar potency [8]. Critically, OC000459 retains this activity in complex biological matrices – it antagonizes DK-PGD₂ (a stable PGD₂ metabolite)-induced eosinophil shape change in human whole blood with an IC50 of 11 nM, demonstrating no significant plasma protein binding interference [5] [8].
The compound exhibits remarkable functional selectivity. At concentrations up to 10 μM, OC000459 does not inhibit eosinophil responses to structurally unrelated chemoattractants including eotaxin (CCL11), 5-oxo-eicosatetraenoic acid (5-oxo-ETE), or complement component C5a [8]. This specificity confirms that its inhibitory effects are mediated exclusively through DP2 receptor blockade rather than broad-spectrum anti-chemotactic activity.
Table 2: Functional Antagonism of OC000459 in Cellular Assays
Functional Response | Cell Type/System | Agonist | IC50 | pKB |
---|---|---|---|---|
Calcium mobilization | CHO-hDP2 | PGD₂ | 28 nM | - |
Eosinophil shape change | Isolated human leukocytes | DK-PGD₂ | - | 7.9 |
Eosinophil shape change | Human whole blood | DK-PGD₂ | 11 nM | 7.5 |
Th2 lymphocyte chemotaxis | Human Th2 cells | PGD₂ (10 nM) | 28 nM | - |
Chemotaxis of CRTH2-expressing immune cells constitutes a primary pharmacological target for OC000459. The compound potently inhibits PGD₂-directed migration of human Th2 lymphocytes with an IC50 of 28 nM [8]. This inhibition extends beyond simple chemotaxis to functional activation – OC000459 suppresses PGD₂-induced cytokine production (IL-4, IL-5, IL-13) from polarized human Th2 cells with an IC50 of 19 nM, effectively disrupting the Th2-mediated inflammatory cascade at nanomolar concentrations [8].
OC000459 demonstrates critical efficacy in pathophysiologically relevant models using mast cell-derived mediators. Supernatants from IgE/anti-IgE-activated human mast cells robustly activate both Th2 lymphocytes and eosinophils via PGD₂ release. OC000459 (1 μM) substantially inhibits this mast cell supernatant-induced activation of both cell types, confirming its ability to block endogenous ligand effects in complex immunological milieus [4] [8]. This mast cell-focused activity is therapeutically significant given mast cells' role as the predominant PGD₂ source in allergic inflammation. Furthermore, OC000459 inhibits eosinophil chemotaxis across human endothelial cell monolayers in response to PGD₂, demonstrating its potential to impede transendothelial migration of inflammatory cells into tissues – a key step in allergic inflammation pathogenesis [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7